Benzidine acetate
Description
Contextualization of Benzidine (B372746) Acetate (B1210297) within Aromatic Amine Chemistry
Aromatic amines are a broad class of organic compounds where an amine group is directly attached to an aromatic ring. wikipedia.org This category includes compounds like aniline (B41778) and its derivatives, which are fundamental precursors in the synthesis of dyes, pharmaceuticals, and pesticides. wikipedia.org Benzidine, systematically named [1,1′-biphenyl]-4,4′-diamine, is a classic example of a primary aromatic amine, featuring two amino groups attached to a biphenyl (B1667301) backbone. wikipedia.orgbritannica.com
The chemical reactivity of benzidine is characteristic of aromatic primary amines. britannica.com The amino groups can be readily diazotized and then coupled with other aromatic compounds to form highly conjugated systems, which are often intensely colored. This reactivity formed the basis for the extensive use of benzidine in the dye industry. britannica.com Benzidine acetate, as a salt, is often utilized in analytical applications where enhanced solubility in certain solvents is required compared to the free base form of benzidine. ijarsct.co.in The formation of the acetate salt involves the protonation of one or both of the basic amino groups by acetic acid. nih.gov
Historical Significance of Benzidine and its Acetate Salt in Chemical Research
The history of benzidine is a significant chapter in the development of industrial organic chemistry. First synthesized in 1845, its utility as a dye precursor was realized in 1884 with the creation of Congo Red, the first direct dye for cotton that did not require a mordant. britannica.comebsco.comnih.gov This discovery led to the large-scale industrial production of benzidine and its derivatives for manufacturing a wide range of azo dyes used for coloring textiles, paper, and leather. ebsco.comnih.govcancer.gov
Beyond the dye industry, benzidine found important applications in analytical and clinical chemistry. For many years, it was a key reagent in a sensitive test for the presence of blood, where the peroxidase-like activity of hemoglobin catalyzes the oxidation of benzidine to a distinctly blue-colored product. wikipedia.orgnih.gov This application, however, has been largely discontinued. wikipedia.orgnih.gov Similarly, it was used for the detection of hydrogen peroxide and the quantitative determination of nicotine. nih.govnih.gov
The historical trajectory of benzidine took a significant turn as its carcinogenic properties became evident. Associations between occupational exposure to benzidine and an increased risk of bladder cancer were first suspected in the 1920s. ebsco.comnih.gov Extensive research and epidemiological studies over the following decades confirmed this link, leading to a dramatic decline in its industrial production and use in the United States and other countries by the mid-to-late 1970s. ebsco.comcancer.govcdc.gov Today, its manufacture and use are strictly regulated, and it is primarily available in small quantities for research purposes. nih.govnih.gov this compound, being a more soluble form, was often the preferred reagent for these analytical tests. ijarsct.co.in
Scope and Research Imperatives for this compound Studies
Contemporary research involving this compound and its parent compound is driven by several key imperatives. A primary focus is on understanding the mechanisms of its carcinogenicity. Studies investigate its metabolic activation, the formation of DNA adducts, and the resulting genetic mutations. nih.govcdc.gov This research is crucial for risk assessment and for developing biomarkers to monitor potential exposure. cdc.gov
In the field of materials science, research continues into the synthesis of polymers and oligomers from benzidine. mdpi.com For example, the oxidative condensation of benzidine in an acetic acid medium has been used to synthesize polymers with semiconductor properties. mdpi.com Benzidine derivatives are also used in the creation of covalent organic frameworks (COFs), which are crystalline porous materials with potential applications in catalysis and gas storage. researchgate.net
Furthermore, advanced analytical methods are continually being developed for the sensitive detection of benzidine and its metabolites in environmental and biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are refined to achieve lower detection limits, which is essential for monitoring contamination in former industrial sites and for biological monitoring. sielc.comcdc.gov The use of this compound can be advantageous in the preparation of standards for these analytical methods. sielc.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic acid |
| Aniline |
| Benzidine |
| This compound |
| Congo Red |
| Hemoglobin |
| Hydrogen peroxide |
| Nicotine |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;4-(4-aminophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C2H4O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECWZSULYTBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52754-64-0, 92-87-5 (Parent) | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52754-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzidine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70189876 | |
| Record name | Benzidine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36341-27-2, 52754-64-0 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36341-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzidine acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine acetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzidine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.153 | |
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| Record name | BENZIDINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Historical Evolution of Benzidine and Benzidine Acetate Research
Early Discoveries and Initial Scientific Investigations of Benzidine (B372746)
The foundational research into benzidine began with its synthesis in 1845 by P. W. Hofmann, as part of his work on the chemical transformations of benzol and nitrobenzene (B124822) royalsocietypublishing.orgebsco.comroyalsocietypublishing.orgscite.ai. Hofmann's investigations built upon the earlier discovery of azobenzol by Mitscherlich in 1834 royalsocietypublishing.orgroyalsocietypublishing.orgscite.ai. Benzidine, chemically identified as 1,1'-biphenyl-4,4'-diamine (C₁₂H₁₂N₂), was characterized as a grayish, crystalline, slightly water-soluble basic compound dictionary.comnih.gov. Its early significance was rooted in its utility as a crucial intermediate in the synthesis of a wide range of azo dyes, most notably Congo red, which was first developed in 1884 ebsco.comdictionary.comnih.govwikipedia.orgijarsct.co.in. Beyond its role in the dye industry, benzidine also found application as a chemical reagent in analytical chemistry, particularly in clinical settings for the detection of blood dictionary.comnih.govwikipedia.org.
Development of Benzidine Rearrangement Theory and Mechanism Elucidation
A pivotal area of study concerning benzidine has been the benzidine rearrangement, a complex organic reaction involving the transformation of aromatic diamines into azo compounds allaboutchemistry.net. This rearrangement is fundamental to the synthesis of various organic molecules, including dyes and pharmaceuticals allaboutchemistry.net. The scientific community dedicated considerable effort over many decades to unraveling the mechanism of this reaction, which presented a significant challenge to organic chemists illinois.educaltech.edu. Key researchers such as C. K. Ingold, E. D. Hughes, M. Dewar, George Hammond, and Henry Shine made substantial contributions to understanding its intricacies illinois.eduacs.org. Ingold's early work in 1933 provided critical evidence for the intramolecular nature of the rearrangement illinois.edu. Over time, various mechanistic theories emerged, including those proposing nitrenium ions and pi-complexes, with M. Dewar notably contributing the pi-complex theory, which has since been refined through computational studies allaboutchemistry.netillinois.educaltech.eduic.ac.uk. Modern theoretical approaches describe the benzidine rearrangement as a multi-step process, often involving diprotonated intermediates and characterized as a nih.govnih.gov sigmatropic shift, although dictionary.comdictionary.com pathways are also recognized ic.ac.ukresearchgate.netresearchgate.net. The reaction typically yields several products, including benzidine, diphenyline, and various semidine derivatives researchgate.net.
Evolution of Analytical Chemical Applications Utilizing Benzidine Acetate (B1210297)
Benzidine, particularly in the form of its more soluble acetate salt, played a notable role in the historical development of analytical chemistry dictionary.comnih.govijarsct.co.in. Benzidine acetate, described as white or nearly white crystals soluble in water, acetic acid, and hydrochloric acid, served as a convenient reagent ijarsct.co.in. It was employed in clinical laboratories for the detection of blood, leveraging the oxidative action of blood enzymes to produce a distinct blue color dictionary.comnih.govwikipedia.org. Its reactivity was also utilized in tests for cyanide and for the atmospheric detection of hydrogen cyanide and phenol (B47542) wikipedia.orgijarsct.co.in. While these applications were significant, they have largely been superseded by modern analytical methods that utilize safer reagents and offer greater specificity and sensitivity wikipedia.org. Contemporary analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for the analysis of this compound itself, enabling its detection in various environmental and biological matrices epa.govsielc.comcdc.gov.
Shifts in Academic Research Trajectories for Benzidine and Derivatives
The focus of academic research concerning benzidine and its derivatives has evolved considerably over time, influenced by both scientific advancements and growing awareness of its health implications. Initial research efforts were primarily directed towards its synthesis and its extensive use in the burgeoning dye industry and analytical applications royalsocietypublishing.orgebsco.comnih.gov. However, by the mid-20th century, scientific observations began to link benzidine exposure to an increased risk of bladder cancer ebsco.com. This concern was solidified with benzidine's classification as a known human carcinogen by 1980 ebsco.comnih.gov. Epidemiological studies conducted from the 1970s onwards provided substantial evidence of elevated cancer risks, particularly bladder cancer, among workers in industries involving benzidine production and use nih.govnih.govepa.govnih.govtaylorandfrancis.comcanada.ca. These findings led to a significant reduction in the commercial production and application of benzidine, accompanied by regulatory restrictions and bans in many countries ebsco.comnih.gov. Consequently, academic research trajectories shifted from exploring new applications to investigating the compound's toxicological mechanisms, its metabolic pathways (including the release of benzidine from certain dyes), and the development of safer alternatives ebsco.comnih.govsci-hub.senih.gov. Concurrently, fundamental research into the complex mechanisms of the benzidine rearrangement persisted, employing advanced theoretical and experimental methodologies to further elucidate its reaction pathways illinois.eduacs.orgic.ac.ukresearchgate.netresearchgate.netacs.org.
Table 1: Key Milestones in Benzidine Research and Application
| Year(s) | Event | Reference(s) |
| 1834 | Discovery of azobenzol by Mitscherlich | royalsocietypublishing.orgroyalsocietypublishing.orgscite.ai |
| 1845 | First synthesis of benzidine by P. W. Hofmann | royalsocietypublishing.orgebsco.com |
| 1863 | Benzidine rearrangement first observed (indirectly by Hofmann) | researchgate.net |
| ~1884 | First use of benzidine in dye synthesis (Congo Red) | ebsco.comwikipedia.orgijarsct.co.in |
| 1895 | First documented research on bladder tumors in German aniline (B41778) dye factory workers | epa.govtaylorandfrancis.com |
| 1920s | Early suspicions linking benzidine exposure to bladder cancer emerge among physicians and researchers | ebsco.com |
| 1933 | Ingold and Kidd publish proof of the intramolecular nature of the benzidine rearrangement | illinois.edu |
| ~1950s | Benzidine use begins to be phased out in some industries due to growing safety concerns | ebsco.comnih.gov |
| 1970s-1980s | Epidemiological studies provide strong evidence of benzidine's carcinogenicity | nih.govnih.govepa.govnih.gov |
| 1980 | Benzidine officially recognized as a human carcinogen | ebsco.com |
Compound Names Mentioned:
Benzidine
this compound
Nitrobenzene
Azobenzene
Aniline
Oxalic acid
Congo red
Azo compounds
Nitrenium ion
Pi-complex
Diphenyline
o-benzidine
o-semidine
p-semidine
Azo dyes
3,3'-dimethylbenzidine
3,3'-dimethoxybenzidine (B85612)
Direct Blue 15
Direct Blue 218
Acid Red 114
3,3'-Dichlorobenzidine
o-dianisidine
4,4'-benzidine
4,4'-diaminobiphenyl
4,4'-bianiline
p-diaminodiphenyl
p-benzidine
Chemical Transformations and Reactivity Profiles of Benzidine Acetate
Acid-Base Equilibria and Protonation States
Benzidine (B372746), the parent amine of benzidine acetate (B1210297), is a dibasic compound, meaning it can accept two protons. ijarsct.co.inwikipedia.org The basicity is attributed to the two amino groups attached to the biphenyl (B1667301) structure. The dissociation constants (pKa) for the protonated species are reported as 4.3 for the first deprotonation and lower for the second, with Ka values of 9.3 × 10⁻¹⁰ and 5.6 × 10⁻¹¹ for the deprotonated species. ijarsct.co.inwikipedia.org In the form of benzidine acetate, one of the amino groups is protonated by acetic acid. sielc.comnih.gov The salt is soluble in water, acetic acid, and hydrochloric acid. ijarsct.co.in
The protonation state of benzidine derivatives is crucial in various chemical processes, including their electrochemical behavior. Theoretical studies on benzidine derivatives consider the proton-coupled electron-transfer diagram, which includes horizontal and vertical reactions corresponding to pure electron and proton transfers, respectively. acs.org The acidity constant (pKa) plays a significant role in these equilibria. acs.org For instance, in the context of redox flow batteries, the protonation state affects the redox potential and the stability of radical species. acs.org In strongly acidic solutions, diprotonated species of related compounds can form, which are considered superelectrophiles. beilstein-journals.org
The acid-base equilibria can be studied using techniques like chromatography and electrophoresis, where the retention or migration characteristics are dependent on the composition of the mobile phase or background electrolyte. researchgate.net
Table 1: Acid Dissociation Constants (Ka) for Benzidine
| Species | Ka Value |
| First Deprotonation | 9.3 × 10⁻¹⁰ |
| Second Deprotonation | 5.6 × 10⁻¹¹ |
This table is interactive. Click on the headers to sort the data.
Rearrangement Reactions and Mechanistic Variants
Sigmatropic Shifts in Related Benzidine Derivatives
The benzidine rearrangement is a prime example of a sigmatropic shift, specifically a sielc.comsielc.com sigmatropic rearrangement. ijarsct.co.inwikipedia.orgbeilstein-journals.orgnih.gov This classification is based on the Woodward-Hoffmann rules for pericyclic reactions. kharagpurcollege.ac.in The reaction involves the concerted breaking of the N-N bond and the formation of a new C-C bond between the para positions of the two aromatic rings. illinois.edu
In addition to the main sielc.comsielc.com shift leading to benzidine, other sigmatropic shifts can occur in related derivatives or under different conditions, leading to byproducts like ortho- and para-semidines. pku.edu.cn For instance, the formation of o-semidine is proposed to involve a novel N ijarsct.co.inkharagpurcollege.ac.in-sigmatropic shift, while p-semidine formation may proceed through tandem N ijarsct.co.inkharagpurcollege.ac.in/N ijarsct.co.inkharagpurcollege.ac.in-sigmatropic shifts. researchgate.net Diphenyline, another byproduct, is suggested to form via a cascade of N ijarsct.co.inkharagpurcollege.ac.in/ kharagpurcollege.ac.inkharagpurcollege.ac.in-sigmatropic shifts. researchgate.net These alternative pathways highlight the complexity of the benzidine rearrangement and the influence of substituents and reaction conditions on the product distribution. Theoretical studies, including density functional theory (DFT) calculations, have been instrumental in elucidating these mechanistic variants. beilstein-journals.orgresearchgate.net
Electrophilic Aromatic Substitution Reactions
The amino groups in benzidine and its derivatives are activating groups, making the aromatic rings susceptible to electrophilic aromatic substitution. However, under the acidic conditions often used for such reactions, the amino groups are protonated to form ammonium (B1175870) ions, which are deactivating. The reactivity, therefore, depends on the specific reaction conditions and the nature of the electrophile.
Benzidine can be diazotized by reacting with nitrous acid to form diazonium salts. smolecule.comcanada.ca These salts are important intermediates in the synthesis of azo dyes. canada.ca The diazonium salt acts as a weak electrophile and reacts with electron-rich coupling components, such as phenols or anilines, in an electrophilic aromatic substitution reaction. canada.canih.gov
Benzidine can also undergo other electrophilic aromatic substitution reactions like nitration and bromination. ijarsct.co.in When nitration is carried out in the presence of sulfuric acid, the nitro groups are directed to the meta-position relative to the amino groups. ijarsct.co.in The general mechanism for electrophilic aromatic substitution involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), followed by the loss of a proton to restore aromaticity. sdconline.netlibretexts.org
Oxidative Reactivity in Controlled Chemical Systems
Benzidine and its derivatives are readily oxidized. Solutions of benzidine react with oxidizing agents to yield deeply colored products, a property that has been utilized in analytical tests. ijarsct.co.inwikipedia.orgsmolecule.com For example, the oxidation of benzidine by an enzyme in the blood produces a distinct blue-colored derivative, which was the basis for a historical test for blood. ijarsct.co.in A similar reactivity is exploited in a test for cyanide. ijarsct.co.in
The oxidation can lead to the formation of quinone-related derivatives. ijarsct.co.inwikipedia.org In biomedical applications, this compound has been used as a chromogenic substrate for detecting peroxidases. ontosight.ai In the presence of hydrogen peroxide, peroxidase oxidizes this compound to form a colored precipitate. ontosight.ai
The chemical oxidative polymerization of benzidine has been studied using various oxidizing systems, such as ammonium persulfate/iron sulfate (B86663) in acidic aqueous media. mdpi.com These reactions can produce oligomers and polymers containing benzidine diimine units. mdpi.com The oxidation of N,N-disubstituted anilines can also lead to the formation of the corresponding benzidines. caltech.edu Furthermore, the oxidation of benzidine has been investigated using enzymes from fungi, demonstrating that the compound can be oxidized under mild, enzyme-catalyzed conditions. researchgate.net
Reactivity as a Ligand in Coordination Chemistry (where applicable, focusing on synthesis of complexes)
The two amino groups of benzidine allow it to act as a bidentate or bridging ligand in coordination chemistry, forming complexes with various metal ions. researchgate.netchesci.comresearchgate.net Benzidine and its derivatives, particularly Schiff bases formed from benzidine, are versatile ligands for the synthesis of mono- and polynuclear metal complexes. researchgate.netchesci.comresearchgate.netindexcopernicus.comekb.egbibliomed.org
The synthesis of these complexes often involves reacting a metal salt, such as a metal acetate, with the benzidine-based ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netindexcopernicus.comijpbms.com For instance, binuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with N,N'-bis-(2-hydroxybenzyl)benzidine, a reduced Schiff base. indexcopernicus.com In this case, the metal acetate solution is mixed with the ligand solution, and the resulting complexes can precipitate out of the solution. indexcopernicus.com
Similarly, Schiff base complexes have been prepared by the condensation of acetylacetone (B45752) with benzidine, followed by reaction with various 3d-transition metal ions. ekb.eg The resulting complexes can have different stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios. ekb.eg The acetate ion itself can also act as a ligand in these complexes. bibliomed.org The coordination environment around the metal center can vary, leading to different geometries, such as tetrahedral or octahedral. ijpbms.com The nature of the ligand and the metal ion influences the structure and properties of the resulting coordination complex. acs.orggoogle.com
Advanced Analytical Methodologies in Benzidine Acetate Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including benzidine (B372746) acetate (B1210297) and its related substances mdpi.comgoogle.commdpi.combhu.ac.in. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the arrangement of atoms within a molecule mdpi.comgoogle.commdpi.combhu.ac.in.
In ¹H NMR spectroscopy, the chemical shifts, integration of signals, and spin-spin splitting patterns offer insights into the types of protons present, their chemical environments, and their proximity to other protons pressbooks.pub. For benzidine and its derivatives, ¹H NMR spectra can reveal signals corresponding to aromatic protons and, if present, protons on substituent groups mdpi.com. Studies on benzidine derivatives have reported signals for aromatic protons in specific chemical shift ranges, aiding in the confirmation of molecular structures mdpi.com. ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton, with chemical shifts being highly sensitive to the electronic environment of each carbon atom libretexts.org. The elucidation of complex structures, such as those formed from the oxidation of benzidine, has been significantly aided by ¹H and ¹³C NMR analyses mdpi.comgoogle.comresearchgate.net. These spectroscopic data, when compared with reference spectra or predicted values, are critical for unambiguous structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight of benzidine acetate and for providing characteristic fragmentation patterns that aid in its identification and structural confirmation cdc.goviarc.fr. MS is frequently coupled with chromatographic separation techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS), to analyze complex mixtures and achieve high sensitivity and selectivity cdc.goviarc.frresearchgate.netresearchgate.net.
In GC-MS analysis, benzidine and its related compounds are typically separated chromatographically before entering the mass spectrometer. The fragmentation patterns generated by electron ionization (EI) or chemical ionization (CI) can be used to identify the compound cdc.gov. However, benzidine's thermal lability and potential for oxidative losses during sample preparation can affect GC-MS analysis cdc.govcdc.gov.
LC-MS techniques, including those employing electrospray ionization (ESI) and particle beam interfaces, have become increasingly important for the analysis of benzidine and its derivatives cdc.govresearchgate.netepa.govsielc.com. These methods are often preferred as they can analyze compounds directly from liquid chromatography without the need for derivatization, and they offer enhanced sensitivity and selectivity iarc.fr. LC-MS/MS, in particular, provides even greater specificity by monitoring specific precursor-product ion transitions, making it suitable for ultra-trace level determinations researchgate.netresearchgate.net. For example, LC-ESI-MS/MS methods have been developed for the determination of benzidine and related compounds with detection limits in the nanogram per liter range researchgate.net. The molecular weight of this compound (C₁₄H₁₆N₂O₂) is approximately 244.295 Da sielc.com.
Electrochemical Methods for Redox Behavior Analysis
Electrochemical techniques, particularly voltammetry and amperometry, are powerful tools for studying the redox properties of this compound and for its quantitative determination, often offering high sensitivity and selectivity cdc.govresearchgate.netepa.govresearchgate.netijasbt.org. Electrochemical detection (EC) is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of benzidine compounds, being favored over spectrophotometric methods in many applications cdc.govepa.gov.
Cyclic Voltammetry (CV) is commonly used to investigate the electrochemical behavior of benzidine derivatives, providing information about oxidation and reduction potentials ijasbt.orgacs.orgnih.govscielo.br. Studies have explored the redox processes of benzidine derivatives in various buffer solutions, including acetate buffers, to understand their electrochemical activity acs.orgscielo.br. For example, poly-benzidine films have been investigated for their electrochemical stability and their ability to capture and quantify ions, with accumulation steps often performed in acetate buffer at pH 7 scielo.br. The electrochemical detection potential for benzidine in HPLC is typically set around +0.70 V to +0.8 V vs. Ag/AgCl, enabling sensitive measurements researchgate.netepa.govepa.gov. For instance, using electrochemical detection with HPLC, minimum detectable quantities of benzidine as low as 0.05 ng have been reported epa.gov. These methods are valuable for both qualitative and quantitative analysis, offering direct detection without the need for derivatization in many cases.
Method Development and Validation in Analytical Chemistry
The development and validation of analytical methods for this compound are critical to ensure reliable and accurate results, especially given the compound's toxicological significance sphinxsai.comeuropa.eu. This involves meticulous attention to sample preparation, extraction, and the assessment of key performance parameters like sensitivity, selectivity, and reproducibility sphinxsai.comeuropa.eu.
Considerations for Sample Preparation and Extraction
Effective sample preparation and extraction are paramount for the successful analysis of this compound, as they directly impact the method's efficiency, accuracy, and the detection limits achievable cdc.govcdc.govepa.govsphinxsai.com. Benzidine and its salts are often extracted from various matrices (e.g., water, biological fluids) using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cdc.govresearchgate.netepa.govepa.govsphinxsai.comnih.gov.
Common extraction solvents include chloroform (B151607) or methylene (B1212753) chloride, often followed by acid-base manipulations to isolate the analyte cdc.govcdc.govepa.govepa.gov. For example, a typical procedure involves extracting benzidine from water into chloroform, back-extracting into an acidic solution, neutralizing, and then re-extracting into chloroform or methanol (B129727) cdc.govepa.gov. Solvent exchange to methanol is a common step before HPLC analysis cdc.govepa.govepa.gov. SPE, utilizing resins like C18 or polystyrene/divinylbenzene, is another widely used technique for concentrating benzidine from aqueous samples researchgate.netepa.govsphinxsai.com.
Challenges during sample preparation include the potential for oxidative degradation of benzidine during extraction and concentration steps, as well as its thermal lability, which can affect recoveries cdc.govcdc.gov. pH adjustment of the sample matrix, often using buffers such as acetate buffers, is frequently employed to optimize extraction efficiency and analyte stability cdc.govepa.govacs.orgscielo.brsphinxsai.com. In some cases, chemical derivatization, such as with pentafluoropropionic anhydride (B1165640) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), is performed to enhance chromatographic separation or detection, particularly for GC or TLC analyses cdc.govnih.govcdc.gov.
Parameters of Sensitivity, Selectivity, and Reproducibility
The performance of analytical methods for this compound is rigorously evaluated based on several key parameters, including sensitivity, selectivity, and reproducibility, as guided by general validation principles sphinxsai.comeuropa.eu.
Sensitivity: This refers to the method's ability to detect and quantify analytes at low concentrations. Method detection limits (MDLs) are critical indicators. For instance, HPLC with electrochemical detection has reported MDLs as low as 0.08 µg/L cdc.gov, while LC-MS/MS methods can achieve detection limits in the nanogram per liter (ng/L) range researchgate.net. GC/ECD methods have shown detection limits around 1 µg/L nih.gov.
Selectivity: Selectivity ensures that the method accurately measures the target analyte in the presence of other components in the sample matrix. This is typically achieved through chromatographic separation (e.g., HPLC, GC) that resolves this compound from interfering substances, combined with specific detection techniques like electrochemical detection or mass spectrometry cdc.goviarc.frresearchgate.netepa.govepa.gov. Confirmation of analyte identity using a second qualitative technique is often recommended epa.gov.
Reproducibility (Precision): Reproducibility, often expressed as Relative Standard Deviation (RSD), quantifies the agreement between independent measurements of the same sample. High reproducibility is essential for reliable analysis. Studies have reported RSD values ranging from less than 1% to approximately 10% for various methods, demonstrating good precision researchgate.netresearchgate.netresearchgate.netepa.govsphinxsai.comnih.govcdc.gov. For example, an RSD of ±2.8% was reported for benzidine at 50 ng/ml in one study epa.gov, and ±0.06% RSD at 250 ng/ml in another researchgate.net. Method validation encompasses assessing linearity, accuracy, specificity, and robustness to ensure the method is fit for its intended purpose researchgate.netsphinxsai.comeuropa.eu.
Environmental Behavior and Abiotic Degradation of Benzidine and Its Derivatives
Environmental Partitioning and Distribution in Different Compartments (Water, Soil, Air)
Benzidine's environmental distribution is primarily governed by its physicochemical properties, including its basic nature and moderate water solubility. When released into the environment, benzidine (B372746) is expected to partition significantly into soil and sediment publications.gc.cacdc.govcdc.gov. This strong affinity for solid matrices is attributed to its potential for adsorption, particularly under acidic conditions where it can exist in a protonated form cdc.govymparisto.firesearchgate.net.
Water: Benzidine has a moderate water solubility and a low Henry's Law constant (estimated at 5.2 x 10⁻¹¹ atm·m³/mol nih.gov or 2.2 x 10⁻² Pa·m³/mol canada.ca), indicating that volatilization from water surfaces is not a significant fate process cdc.govnih.govcanada.ca. While it can exist in water as a free base or a protonated cation, it tends to adsorb to suspended solids and sediments nih.gov.
Soil: In soil, benzidine is expected to be largely immobile due to strong adsorption to soil particles. Its mobility decreases with decreasing pH, as protonation enhances binding to cation exchange sites cdc.govymparisto.firesearchgate.net. Koc values for benzidine range from 227,000 to 882,000, suggesting very low mobility in soil nih.gov.
Air: Due to its low volatility, significant concentrations of benzidine are not expected in the air publications.gc.cacanada.ca. However, if present in the atmosphere, it exists in both particulate and vapor phases. Vapor-phase benzidine is susceptible to degradation by hydroxyl radicals, while particulate-phase benzidine is removed via deposition cdc.gov.
Abiotic Degradation Pathways in Aquatic and Atmospheric Environments
Benzidine and its derivatives are subject to several abiotic degradation processes, including photolysis and chemical oxidation.
Photolytic Degradation Processes
Benzidine absorbs light in the environmental UV spectrum (greater than 290 nm), making it susceptible to direct photolysis in both the atmosphere and sunlit surface waters cdc.govnih.gov. Studies have shown that benzidine can undergo photodegradation when irradiated with UV light cdc.govnih.gov. For instance, over 40% photodegradation was observed when benzidine adsorbed to silica (B1680970) gel plates was irradiated with UV light (> 290 nm) for 17 hours nih.gov. In aerated water samples, complete degradation was observed within 12 hours of exposure to a xenon lamp (300-400 nm) nih.gov. The estimated photolysis half-life in methanol (B129727) was about 2 hours when irradiated at 254 nm cdc.gov.
Chemical Oxidation Mechanisms
Benzidine is readily oxidized by various chemical agents, including naturally occurring metal cations like Fe(III) and other oxidizing species present in the environment nih.govpic.int. This oxidation is considered a significant pathway for benzidine's transformation in aquatic environments, with estimated half-lives on the order of hours pic.int. For example, benzidine is rapidly oxidized by Fe(III) and other cations frequently found in soil and water nih.gov. Electrochemical studies also demonstrate that benzidine undergoes oxidation, forming radical cations and dications, with the mechanism being pH-dependent koreascience.kr. Peroxydisulphate ions can also oxidize benzidine, leading to mono- and diradical benzidine cations researchgate.net.
Adsorption and Desorption Phenomena in Environmental Matrices (Soils, Sediments, Clays)
Adsorption is a critical process influencing benzidine's fate in soils and sediments. Benzidine's adsorption is highly dependent on soil properties, particularly pH and organic carbon content publications.gc.caymparisto.firesearchgate.net.
Sorption Mechanisms: Benzidine sorption to soils and sediments involves multiple mechanisms, including hydrophobic partitioning, covalent binding, and cation exchange researchgate.net. At low pH, benzidine protonates, favoring cation exchange with negatively charged soil/sediment sites ymparisto.firesearchgate.net. As pH increases, hydrophobic partitioning and covalent binding become more dominant researchgate.net.
Influence of pH: Sorption increases as pH decreases, correlating with the amount of protonated benzidine species available for cation exchange ymparisto.firesearchgate.net.
Organic Matter and Clays: Organic matter content generally enhances benzidine sorption frontiersin.org. Benzidine also adsorbs to clay minerals, forming colored species, with adsorption increasing as pH decreases ymparisto.fi.
Persistence and Transformation Products in Abiotic Systems
Benzidine is generally not considered highly persistent in the environment under abiotic conditions, with estimated half-lives in water, soil, and air often less than a few weeks, primarily due to rapid oxidation and adsorption processes canada.capic.int. However, the products formed from its degradation have not been well characterized canada.capic.int.
Persistence: While rapid oxidation by metal cations can lead to short half-lives in water (hours) pic.int, strong binding to soils and sediments can lead to slower release and potential persistence of sorbed residues canada.capic.int. The bioavailability of these bound residues is not well understood canada.capic.int.
Transformation Products: Abiotic degradation pathways, such as oxidation and photolysis, can lead to the formation of various transformation products. For instance, oxidative condensation of benzidine can yield dimer, trimer, and polymer structures containing benzidinediimine (B1220647) units mdpi.com. The specific structures and environmental fate of most benzidine transformation products remain largely uncharacterized canada.capic.int.
Degradation in Engineered Environmental Systems (e.g., Wastewater Treatment Processes)
Benzidine can be degraded in engineered environmental systems, such as wastewater treatment plants, although its resistance to degradation can vary.
Activated Sludge: Benzidine has been shown to be degraded in activated sludge systems, with depletion rates ranging from 35-88% at 10 mg/L and 9-55% at 100 mg/L after 6 hours of contact time cdc.gov. However, at high concentrations, benzidine can be toxic to microorganisms, hindering biodegradation nih.gov. At lower concentrations (ppb range), it has been shown to undergo biodegradation nih.gov.
Other Processes: While not strictly abiotic, processes like advanced oxidation processes (AOPs) are employed in engineered systems to degrade recalcitrant organic compounds like dyes and their breakdown products. Photocatalytic degradation using catalysts like TiO₂ is also an effective method for dye degradation, which can indirectly impact the fate of benzidine if present as a dye precursor mdpi.com.
Advanced Applications and Research Utility of Benzidine Acetate and Its Derivatives
Use as a Chemical Reagent in Analytical Procedures
Historically, benzidine (B372746) and its salts, including benzidine acetate (B1210297), served as sensitive reagents in analytical chemistry. Benzidine acetate, being more soluble than free benzidine, was often preferred for such applications ijarsct.co.in. A notable historical use was in spot-test analysis for hydrogen cyanide and cyanogen (B1215507) gas. This test relied on the formation of a blue color ("benzidine blue") when this compound, in the presence of copper acetate, reacted with these gases psu.edu. While effective, these applications have largely been superseded by safer alternatives due to the recognized hazards associated with benzidine psu.eduontosight.ai. Benzidine itself has also been used for the quantitative determination of sulfuric acid and for detecting various anions and metal ions, as well as free chlorine or pyridine (B92270) chemcess.com.
Precursor for Advanced Functional Materials
The structural characteristics of benzidine and its derivatives make them valuable building blocks for synthesizing advanced functional materials with tailored properties.
Benzidine serves as a monomer in the synthesis of various polymers. Oxidative condensation of benzidine, for instance, has been used to create polybenzidines composed of benzidinediimine (B1220647) and diphenylene units mdpi.com. These polymers exhibit high thermal stability, with decomposition starting above 300 °C, and can possess semiconductor properties after doping mdpi.com. Furthermore, benzidine derivatives, such as those with trifluoromethyl groups, have been used to prepare fluorinated polyimides. These polyimides are soluble, form flexible films, and possess good thermal and mechanical properties, making them suitable for applications in flexible electronics researchgate.net.
Benzidine derivatives have been explored as electroactive materials for applications such as aqueous organic redox flow batteries. The electrochemical properties of these compounds, influenced by their substitution patterns, determine their redox potentials and stability acs.org. Research has focused on tuning these properties through functionalization to create molecules that can undergo multielectron transfers in aqueous media, with potential applications in energy storage acs.org. For example, studies have investigated the electrochemical behavior of benzidine derivatives, including dimers of sodium 4-diphenylamine sulfonate, to assess their suitability as catholytes or anolytes acs.org.
Benzidine-based units can be incorporated into Covalent Organic Frameworks (COFs) to create materials for chemical detection. For example, a COF synthesized with benzidine (BZ) and 1,4′-(bis(4-formylphenyl)amino)-[1,10-biphenyl]-3,5-dicarbaldehyde (BABD) showed a fluorescence change from golden yellow to dark brown upon exposure to 2,4,6-trinitrotoluene (B92697) (TNP), indicating selective detection rsc.org. COFs, in general, are lauded for their chemical modularity, large surface area, and tunable pore sizes, making them promising for chemical sensing applications mdpi.comnih.govrsc.org.
Role in Fundamental Organic Reaction Mechanism Studies
The benzidine rearrangement, a classic organic reaction where 1,2-diphenylhydrazine (B7769752) rearranges to 4,4′-benzidine in the presence of acid, has been a subject of extensive mechanistic study caltech.eduwikipedia.org. Research has investigated various aspects of this rearrangement, including the role of protonation, the formation of intermediates like cation radicals, and the potential for sigmatropic shifts caltech.eduresearchgate.netwiley-vch.de. Understanding these mechanisms provides fundamental insights into amine chemistry and rearrangement reactions.
Applications in Dye Chemistry
Benzidine has historically been a crucial intermediate in the synthesis of a vast array of azo dyes and pigments ijarsct.co.inchemcess.comwikipedia.orgnih.govresearchgate.net. The process involves diazotization of benzidine to form a bis(diazonium) salt, which is then coupled with various chromophores to create dyes with a wide spectrum of colors wikipedia.orgnih.govresearchgate.net. For instance, coupling with 1-aminonaphthalene-4-sulfonic acid yields the well-known Congo Red dye ijarsct.co.inwikipedia.org. The ability of benzidine to form azo linkages (-N=N-) between aromatic systems is central to its utility in dye chemistry, influencing the color and properties of the resulting chromophores p2infohouse.orgnih.gov. While the use of benzidine-based dyes has declined due to health concerns, the chemistry involved in their synthesis remains a significant area of study wikipedia.orgnih.gov.
Future Directions and Emerging Research Avenues for Benzidine Acetate
Exploration of Novel Synthetic Pathways for Derivatization
Future research in the synthesis of benzidine (B372746) derivatives aims to develop more controlled and potentially safer synthetic routes. This includes exploring methods for functionalizing the benzidine core to alter its properties, such as solubility or reactivity, for specific applications. The focus is on achieving high yields with minimal byproducts, especially concerning hazardous intermediates or final products. Research into "green chemistry" approaches for synthesizing benzidine derivatives, utilizing milder reaction conditions and less toxic reagents, is also an emerging area. The goal is to create novel compounds with tailored properties, moving away from direct use of benzidine itself towards more complex, derivatized structures where the benzidine moiety is modified or immobilized. mdpi.comresearchgate.netnih.govekb.egresearchgate.net
Advancement of Analytical Techniques for Trace Analysis and Speciation
A significant area of future research involves the development and refinement of highly sensitive analytical techniques for the detection and quantification of benzidine and its derivatives at trace levels. This is crucial for environmental monitoring, occupational safety, and regulatory compliance. Advanced methods such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) are being optimized to achieve lower detection limits and improved accuracy. cdc.govchrom-china.comresearchgate.netresearchgate.net Research is also directed towards speciation analysis, which aims to differentiate between various forms of benzidine or its metabolites in complex matrices, providing a deeper understanding of their environmental fate and toxicological impact. nih.gov
Design and Synthesis of New Materials Incorporating Benzidine Acetate (B1210297) Moieties
The incorporation of benzidine-derived structures into new materials is an active area of research, particularly in materials science and polymer chemistry. This includes the synthesis of conjugated polymers and other advanced materials where the benzidine unit contributes specific electronic or structural properties. For example, research explores the use of benzidine derivatives in electroactive materials for redox flow batteries, aiming to leverage their multielectron transfer capabilities. acs.org Efforts are also focused on enhancing the solubility and processability of these materials, often by attaching solubilizing pendant groups to the benzidine core, thereby enabling solution processing for applications in organic electronics like OLEDs. researchgate.net Future work may involve designing materials with controlled structures and properties by functionalizing benzidine derivatives for specific applications, such as advanced membranes or functional coatings. ekb.egrsc.org
Enhanced Computational Modeling for Predictive Chemical Science
Computational chemistry plays a vital role in predicting the properties and behavior of benzidine derivatives, guiding synthetic efforts and risk assessments. Density Functional Theory (DFT) is widely employed to study molecular structures, electronic properties, reactivity, and spectroscopic characteristics of benzidine-based compounds. researchgate.netresearchgate.netrsc.orgdntb.gov.ua Future research aims to enhance these computational models for more accurate predictions of chemical behavior, reaction pathways, and material properties. This includes developing predictive models for descriptors using graph neural networks and machine learning techniques, which can accelerate the discovery of new compounds with desired characteristics and improve our understanding of structure-activity relationships. chemrxiv.org Computational studies are also crucial for understanding metabolic activation pathways and potential toxicological mechanisms, aiding in the design of safer chemical entities. smolecule.comiarc.frcdc.gov
Deeper Understanding of Environmental Transformation Pathways in Complex Systems
A critical area for future research is the comprehensive understanding of the environmental fate and transformation pathways of benzidine and its derivatives in various complex environmental systems. This includes investigating degradation mechanisms, identifying transformation products, and assessing their persistence and mobility in soil, water, and air. nih.govcdc.govepa.govepa.gov Research is needed to elucidate the role of biotic and abiotic factors, such as microbial activity, photolysis, and adsorption onto environmental matrices, in the transformation of these compounds. epa.gov Developing more sophisticated environmental fate models that accurately predict the distribution and behavior of benzidine-based chemicals in the environment is also a key objective. mdpi.comdiva-portal.org Understanding these pathways is essential for effective environmental risk assessment and the development of remediation strategies.
Q & A
Basic: What are the standard methods for synthesizing and characterizing benzidine acetate in academic research?
Methodological Answer:
this compound synthesis typically involves the acetylation of benzidine using acetic anhydride under controlled conditions. Key steps include:
- Purification : Recrystallization from ethanol or methanol to achieve ≥95% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization :
- Purity Assessment : Thin-layer chromatography (TLC) or GC-MS to detect residual solvents/byproducts .
Basic: How can researchers detect this compound in complex mixtures (e.g., environmental samples)?
Methodological Answer:
- Sample Preparation : Liquid-liquid extraction (e.g., dichloromethane for aqueous samples) followed by concentration under nitrogen .
- Analytical Techniques :
- HPLC-UV/Vis : Reverse-phase chromatography with UV detection at 254 nm, using sodium acetate buffer (pH 5.0) in mobile phase .
- LC-MS/MS : MRM mode for selective ion transitions (e.g., m/z 245 → 105 for this compound) to enhance sensitivity in trace analysis .
- Validation : Spike-and-recovery experiments to assess matrix effects and limit of detection (LOD < 1 ppb) .
Advanced: How should conflicting toxicity data for this compound be resolved (e.g., in vitro vs. in vivo studies)?
Methodological Answer:
Contradictions often arise from dose discrepancies, metabolic activation, or model systems. A systematic approach includes:
- Dose-Response Analysis : Compare NOAEL (no-observed-adverse-effect level) across studies using benchmark dose modeling .
- Metabolite Profiling : Identify reactive intermediates (e.g., N-acetylated derivatives) via liver microsome assays to assess bioactivation pathways .
- Cross-Species Validation : Parallel testing in rodent models and human cell lines (e.g., HepG2) to evaluate metabolic relevance .
- Epigenetic Endpoints : Assess DNA adduct formation via P-postlabeling or Comet assays to resolve genotoxicity conflicts .
Advanced: What methodologies are recommended for studying this compound’s environmental persistence and degradation pathways?
Methodological Answer:
- Persistence Studies :
- Aerobic/Anaerobic Biodegradation : OECD 301/311 tests with soil/water systems, monitoring via HPLC .
- Photolysis : Simulated sunlight exposure (e.g., Xenon arc lamp) with LC-MS to identify breakdown products (e.g., benzidine quinone) .
- Adsorption Analysis : Batch experiments with varying soil organic matter (SOM) to calculate Koc (organic carbon partition coefficient) .
- Ecotoxicity : Algal (e.g., Chlorella vulgaris) and daphnia bioassays to estimate EC50 values .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/handling to minimize inhalation risks .
- Waste Disposal : Collect in sealed containers labeled "carcinogenic waste" for incineration at ≥1200°C .
- Emergency Procedures : Immediate decontamination with 10% sodium bicarbonate for spills .
Advanced: How can researchers address challenges in quantifying this compound’s low-dose carcinogenic effects?
Methodological Answer:
- Mechanistic Studies :
- Transcriptomics : RNA-seq of exposed cell lines to identify oncogenic pathways (e.g., RAS/MAPK) .
- Biomarker Development : Urinary 8-OHdG as a oxidative stress marker, quantified via ELISA .
- Population-Based Models : Case-control studies with occupational cohorts (e.g., dye industry workers) to correlate exposure levels with cancer incidence .
- In Silico Tools : QSAR models to predict tumorigenic potential based on structural analogs .
Basic: What are the key regulatory considerations for publishing this compound research?
Methodological Answer:
- Data Transparency : Full disclosure of synthesis protocols, purity data, and analytical conditions in supplementary materials .
- Hazard Classification : Explicitly state carcinogenicity (Category 1A per GHS) and cite EMA/CHMP guidelines for chemical safety .
- Ethical Compliance : IRB approval for human cell line use and adherence to ARRIVE guidelines for animal studies .
Advanced: How can advanced separation techniques resolve co-eluting impurities in this compound analysis?
Methodological Answer:
- 2D-LC : Orthogonal separation using HILIC (first dimension) and reversed-phase (second dimension) to isolate isomers .
- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomeric impurities .
- Ion Mobility Spectrometry (IMS) : Differentiate compounds with similar m/z but distinct collision cross-sections .
Basic: What spectroscopic techniques are optimal for confirming this compound’s structural integrity?
Methodological Answer:
- FT-IR : Peaks at 1740 cm (C=O stretch) and 1250 cm (C-O acetate) .
- XRD : Compare experimental diffractograms with Cambridge Structural Database entries to confirm crystal structure .
- Raman Spectroscopy : Detect aromatic ring vibrations (e.g., 1600 cm) and acetate group modes .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Real-time monitoring via inline FT-IR to track acetylation progress .
- DoE Optimization : Response surface methodology (RSM) to identify critical parameters (e.g., temperature, molar ratios) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) to establish shelf-life and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
